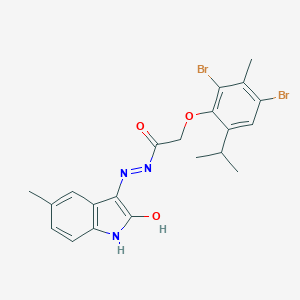![molecular formula C21H17BrN6O4 B391566 (5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 321968-79-0](/img/structure/B391566.png)
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a bromophenyl group and a hydrazinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of (5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a phenylhydrazine derivative with an appropriate diketone under acidic or basic conditions to form the pyrazole ring.
Pyrimidine ring formation: The pyrimidine ring is synthesized by reacting a suitable precursor with urea or thiourea under acidic or basic conditions.
Coupling reaction: The final step involves coupling the bromophenyl and pyrazole derivatives with the pyrimidine ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Análisis De Reacciones Químicas
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Condensation: The hydrazinylidene moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial proteins, disrupting their function and resulting in antimicrobial activity.
Comparación Con Compuestos Similares
(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-(4-fluorophenyl)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: The presence of a fluorine atom on the phenyl ring can influence the compound’s properties, such as its lipophilicity and metabolic stability.
1-(4-methylphenyl)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: The methyl group on the phenyl ring may affect the compound’s steric and electronic properties, leading to variations in its reactivity and biological effects.
Propiedades
Número CAS |
321968-79-0 |
|---|---|
Fórmula molecular |
C21H17BrN6O4 |
Peso molecular |
497.3g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17BrN6O4/c1-12-16(20(31)28(26(12)2)15-6-4-3-5-7-15)24-25-17-18(29)23-21(32)27(19(17)30)14-10-8-13(22)9-11-14/h3-11,30H,1-2H3,(H,23,29,32) |
Clave InChI |
ZPZRMQHKTZMRQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391483.png)
![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![1-{2-[1-({3-Nitrobenzoyl}oxy)cyclohexyl]ethynyl}cyclohexyl 3-nitrobenzoate](/img/structure/B391486.png)
![3-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391487.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B391488.png)
![N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE](/img/structure/B391489.png)
![5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391492.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391493.png)


![4-Bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391498.png)
![4-{[(4-Methylphenyl)sulfonyl]oxyimino}chromane](/img/structure/B391500.png)
![4-Chloro-2-nitro-6-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391501.png)
![1-{4-Nitrophenyl}ethanone [4-(4-methoxyanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391507.png)
